molecular formula C18H24N2OS B2587596 N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide CAS No. 450349-83-4

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide

Cat. No. B2587596
M. Wt: 316.46
InChI Key: KYBDADQWQNTBJX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide, also known as CES, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Glutaminase Inhibition Studies

  • N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide analogs have been synthesized and evaluated for their potential as glutaminase inhibitors. Studies on analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), revealed some analogs that retained potency and presented improved aqueous solubility, which is crucial for drug-like molecular properties. One such analog demonstrated similar potency to BPTES and exhibited potential in inhibiting the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Solid Phase Chemistry

  • The chemical compound has relevance in solid phase chemistry. A study demonstrated the efficient Pummerer cyclisation of alpha-sulfanyl N-aryl acetamides, attached to resin via the sulfur atom, leading to the creation of oxindoles. This process allows for the heterocyclic products to be cleaved from the resin in a traceless manner using samarium(II) iodide (McAllister et al., 2003).

Crystallography and Molecular Structure

  • Research in crystallography involving similar compounds, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, contributes to our understanding of molecular structures. This includes the analysis of bond lengths, electron delocalization, and molecular conformations, which are critical for the development and improvement of pharmaceuticals (Cai et al., 2009).

Antimicrobial Applications

  • The compound's derivatives have been synthesized and evaluated for antimicrobial applications. New heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, have been developed. These compounds showed promising antibacterial and antifungal activities in vitro (Darwish et al., 2014).

Fluorescence Sensors Development

  • Research into the development of water-soluble sulfonato-Salen-type Schiff bases derived from different diamines, including cyclohexanediamine, and their application as fluorescence sensors for Cu2+ detection in water and living cells, highlights the versatile applications of compounds related to N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide in chemical sensing and imaging (Zhou et al., 2012).

Novel Synthetic Methods

  • The compound is also relevant in the development of novel synthetic methods. For example, research on the tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides, which includes the generation of aza-heterocycles, showcases innovative approaches to chemical synthesis that could have broader applications in medicinal chemistry and drug development (Padwa et al., 2002).

Biochemical and Pharmacological Insights

  • Studies have explored the biochemical and pharmacological aspects of similar compounds, including their metabolism, enzyme kinetics, and toxicological detectability. Such research is vital for understanding the pharmacodynamics and safety profiles of new drugs (Meyer et al., 2013).

properties

IUPAC Name

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBDADQWQNTBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide

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